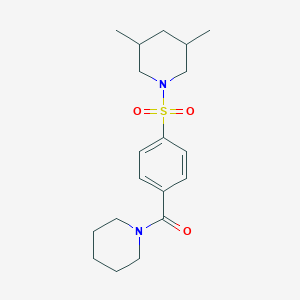
(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H28N2O3S and its molecular weight is 364.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone, also known by its CAS number 474621-87-9, has garnered attention in pharmacological research due to its structural characteristics and potential biological activities. This article explores its biological activity, focusing on its therapeutic implications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C42H50N4O8S2, with a molecular weight of approximately 802.9984 g/mol. The compound features a complex structure that includes piperidine and sulfonamide functionalities, which are known to enhance bioactivity in various therapeutic contexts.
Biological Activity Overview
The biological activity of this compound is primarily associated with its potential as a drug candidate in several therapeutic areas:
- Anti-Cancer Activity : Compounds with similar piperidine structures have shown significant anti-cancer properties. For instance, the benzoylpiperidine fragment has been documented to exhibit antiproliferative effects against various cancer cell lines, including breast and ovarian cancers, with IC50 values ranging from 19.9 to 75.3 µM .
- Neurological Applications : The piperidine ring is often implicated in neuropharmacology. Research indicates that derivatives of benzoylpiperidine can act as neuroprotective agents, which may be relevant for conditions like Alzheimer's disease .
- Inhibition Mechanisms : The compound's mechanism of action may involve the inhibition of specific enzymes or receptors associated with disease pathways. For example, studies have indicated that similar compounds can act as reversible inhibitors of monoacylglycerol lipase (MAGL), which is significant in the context of pain and inflammation management .
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound:
Case Study 1: Anticancer Activity
A study investigated a series of benzoylpiperidine derivatives for their anticancer properties. Compound 18 , structurally related to our compound of interest, demonstrated notable antiproliferative activity against human breast cancer cell lines (MDA-MB-231 and MCF-7) with an IC50 value of 19.9 µM. Further modifications led to the identification of compound 20 , which exhibited even greater potency with an IC50 value of 80 nM .
Case Study 2: Neuroprotective Effects
Another research highlighted the neuroprotective potential of piperidine derivatives in models of neurodegeneration. These studies suggest that compounds featuring the piperidine moiety can prevent neuronal cell death induced by oxidative stress .
Comparative Analysis Table
| Compound | IC50 (µM) | Target | Therapeutic Area |
|---|---|---|---|
| Compound 18 | 19.9 | Breast Cancer Cells | Anticancer |
| Compound 20 | 0.08 | MAGL | Pain Management |
| Benzoylpiperidine | 75.3 | Ovarian Cancer Cells | Anticancer |
Propriétés
IUPAC Name |
[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-15-12-16(2)14-21(13-15)25(23,24)18-8-6-17(7-9-18)19(22)20-10-4-3-5-11-20/h6-9,15-16H,3-5,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWERGKYGSRJLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














